molecular formula C19H18ClN3O4 B11397050 2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11397050
M. Wt: 387.8 g/mol
InChI Key: IUERSVAXPUBMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 1,2,5-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-diethoxyphenyl derivative, which is then subjected to chlorination to introduce the 2-chloro group. The next step involves the formation of the 1,2,5-oxadiazole ring through a cyclization reaction, often using reagents like hydrazine and carbon disulfide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
  • N-(4-Amino-2,5-diethoxyphenyl)benzamide
  • 2,4-Disubstituted thiazoles

Uniqueness

2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

2-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-25-15-10-9-12(11-16(15)26-4-2)17-18(23-27-22-17)21-19(24)13-7-5-6-8-14(13)20/h5-11H,3-4H2,1-2H3,(H,21,23,24)

InChI Key

IUERSVAXPUBMSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.